molecular formula C13H14O2 B8375040 7-Phenylhept-5-ynoic acid CAS No. 88255-07-6

7-Phenylhept-5-ynoic acid

Cat. No. B8375040
CAS RN: 88255-07-6
M. Wt: 202.25 g/mol
InChI Key: ZZIFARXSZVIBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Phenylhept-5-ynoic acid is a useful research compound. Its molecular formula is C13H14O2 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Phenylhept-5-ynoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Phenylhept-5-ynoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88255-07-6

Product Name

7-Phenylhept-5-ynoic acid

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

7-phenylhept-5-ynoic acid

InChI

InChI=1S/C13H14O2/c14-13(15)11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,2,7-8,11H2,(H,14,15)

InChI Key

ZZIFARXSZVIBOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC#CCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of hex-5-ynoic acid (1 mmole) in dimethylformamide (50 ml) is treated with sodium hydride (2 mmole; 50% dispersion in oil) first at room temperature, then at 60° C. A copious evolution of hydrogen occurs. Then, the solution is cooled and benzyl bromide (1.5 mmole) is added. The reaction mixture is heated to 80° C. and maintained thereat until then layer chromatography indicates the consumption of all the hex-5-ynoic acid. After cooling, the solution is poured onto a 10% sodium hydroxide solution and extracted with ethyl ether to remove unreacted benzyl bromide. The aqueous layer is then acidified to pH2 with concentrated hydrochloric acid, and extracted with chloroform. Removal of the solvent from the chloroform layer affords a residue which is distilled under reduced pressure to give the desired title product, 7-phenylhept-5-ynoic acid.
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Synthesis routes and methods III

Procedure details

Hex-5-ynoic acid (0.1 mole) is added to a tetrahydrofuran solution of ethylmagnesium bromide (0.2 mole) maintained at 5° C. When the addition is complete, the solution is warmed to room temperature and CuCN (0.5 g) is added with stirring. After 20 minutes, a solution of benzylbromide (0.05 mole) in tetrahydrofuran is added dropwise over a one-half hour period. The reaction is maintained at room temperature until thin layer chromatography shows completion and then poured onto 1 N hydrochloric acid. This mixture is then extracted with ethyl ether and the ether layer separated. Removal of the ether gives a residue which is distilled under reduced pressure to afford the title product, 7-phenylhept-5-ynoic acid.
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